8-Dechloro-9-chloro Loratadine 8-Dechloro-9-chloro Loratadine
Brand Name: Vulcanchem
CAS No.: 109537-11-3
VCID: VC0122523
InChI: InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1
Molecular Formula: C22H23ClN2O2
Molecular Weight: 382.9 g/mol

8-Dechloro-9-chloro Loratadine

CAS No.: 109537-11-3

Reference Standards

VCID: VC0122523

Molecular Formula: C22H23ClN2O2

Molecular Weight: 382.9 g/mol

8-Dechloro-9-chloro Loratadine - 109537-11-3

CAS No. 109537-11-3
Product Name 8-Dechloro-9-chloro Loratadine
Molecular Formula C22H23ClN2O2
Molecular Weight 382.9 g/mol
IUPAC Name ethyl 4-(14-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Standard InChI InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Standard InChIKey BTRWFDJXJHWGSK-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1
Canonical SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1
Synonyms 4-(9-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester; Ethyl 4-(9-Chloro-5,6-dihydro-11H-benzo[5,6]_x000B_cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxyate;
PubChem Compound 13661007
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator